N,N-diethylethanamine;triphenyl(sulfanyl)silane
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Overview
Description
N,N-diethylethanamine;triphenyl(sulfanyl)silane is a compound that combines the properties of an amine and an organosilane. N,N-diethylethanamine, also known as triethylamine, is a tertiary amine with the chemical formula (C₂H₅)₃N. Triphenyl(sulfanyl)silane is an organosilicon compound that contains a silicon atom bonded to three phenyl groups and a sulfanyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethylethanamine typically involves the alkylation of ammonia or primary amines with ethyl halides. One common method is the reaction of diethylamine with ethyl iodide under basic conditions to yield N,N-diethylethanamine .
Triphenyl(sulfanyl)silane can be synthesized through the reaction of triphenylsilane with sulfur or sulfur-containing reagents. A typical method involves the reaction of triphenylsilane with sulfur dichloride in the presence of a base .
Industrial Production Methods
Industrial production of N,N-diethylethanamine often involves the continuous alkylation of ammonia with ethyl chloride in the presence of a catalyst. The process is carried out in a reactor where the reactants are continuously fed, and the product is continuously removed .
Chemical Reactions Analysis
Types of Reactions
N,N-diethylethanamine undergoes various types of reactions, including:
Oxidation: It can be oxidized to form N,N-diethylacetamide.
Reduction: It can be reduced to form diethylamine.
Substitution: It can undergo nucleophilic substitution reactions with alkyl halides to form quaternary ammonium salts.
Triphenyl(sulfanyl)silane can undergo:
Oxidation: It can be oxidized to form triphenylsilanol.
Substitution: It can react with halogens to form halotriphenylsilanes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Alkyl halides and halogens are commonly used reagents
Major Products
N,N-diethylethanamine: Major products include N,N-diethylacetamide and quaternary ammonium salts.
Triphenyl(sulfanyl)silane: Major products include triphenylsilanol and halotriphenylsilanes
Scientific Research Applications
N,N-diethylethanamine;triphenyl(sulfanyl)silane has various applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of amides and quaternary ammonium salts.
Biology: Employed in the synthesis of biologically active compounds.
Medicine: Used in the development of pharmaceuticals and drug delivery systems.
Industry: Utilized in the production of polymers, coatings, and adhesives
Mechanism of Action
The mechanism of action of N,N-diethylethanamine involves its ability to act as a nucleophile, participating in nucleophilic substitution reactions. It can also act as a base, accepting protons in acid-base reactions. Triphenyl(sulfanyl)silane can act as a source of phenyl groups in various reactions, and its sulfanyl group can participate in redox reactions .
Comparison with Similar Compounds
Similar Compounds
N,N-dimethylethanamine: Similar to N,N-diethylethanamine but with two methyl groups instead of ethyl groups.
Triphenylsilane: Similar to triphenyl(sulfanyl)silane but without the sulfanyl group
Uniqueness
N,N-diethylethanamine;triphenyl(sulfanyl)silane is unique due to the combination of an amine and an organosilane in a single compound. This combination allows it to participate in a wide range of chemical reactions and makes it useful in various scientific and industrial applications .
Properties
CAS No. |
59291-10-0 |
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Molecular Formula |
C24H31NSSi |
Molecular Weight |
393.7 g/mol |
IUPAC Name |
N,N-diethylethanamine;triphenyl(sulfanyl)silane |
InChI |
InChI=1S/C18H16SSi.C6H15N/c19-20(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-4-7(5-2)6-3/h1-15,19H;4-6H2,1-3H3 |
InChI Key |
RIDNTNCQGWYCHS-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CC.C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)S |
Origin of Product |
United States |
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